

# Application Notes and Protocols: Crystallography of MmpL3 in Complex with an Inhibitor

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## Compound of Interest

Compound Name: *MmpL3-IN-2*

Cat. No.: *B12381423*

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Note: The following application notes and protocols are based on the crystallographic studies of *Mycobacterium smegmatis* MmpL3 in complex with the well-characterized inhibitor SQ109 (PDB ID: 6AJG)[1][2][3]. This compound serves as a representative example for the general procedures involved in determining the crystal structure of MmpL3 with small molecule inhibitors. While the specific inhibitor "**MmpL3-IN-2**" was not identified in the cited literature, the methodologies described herein are broadly applicable.

## Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall[4][5]. Its critical role in cell wall biosynthesis makes it a prime target for the development of novel anti-tuberculosis drugs[6][7][8]. Structural elucidation of MmpL3 in complex with various inhibitors provides invaluable insights into their mode of action and a framework for rational drug design[7][8][9]. This document outlines the detailed protocols for the expression, purification, crystallization, and structure determination of MmpL3 in a complex with a small molecule inhibitor.

## Data Presentation: Crystallographic Data for MmpL3-SQ109 Complex

The following tables summarize the data collection and refinement statistics for the crystal structure of *M. smegmatis* MmpL3 in complex with SQ109.

Table 1: Data Collection Statistics[1][2]

Parameter	Value
PDB ID	6AJG
Resolution (Å)	2.60
Space group	P 21 21 21
Unit cell dimensions (Å)	a=87.2, b=143.6, c=143.2
$\alpha=90^\circ$ , $\beta=90^\circ$ , $\gamma=90^\circ$	
Wavelength (Å)	0.9792
Completeness (%)	99.9
Redundancy	7.5
$I/\sigma(I)$	13.1
Rmerge	0.126

Table 2: Refinement Statistics[1][2]

Parameter	Value
Resolution (Å)	45.9 - 2.60
No. of reflections	49875
Rwork / Rfree	0.216 / 0.248
No. of atoms	
Protein	7226
Ligand	100
Solvent	41
B-factors (Å <sup>2</sup> )	
Protein	85.1
Ligand	83.9
Solvent	71.3
R.m.s. deviations	
Bond lengths (Å)	0.003
Bond angles (°)	0.65

## Experimental Protocols

The following protocols are a synthesized representation of the methods described in the literature for the expression, purification, and crystallization of MmpL3 for structural studies[4][10][11].

## Protein Expression and Purification

Objective: To produce and purify recombinant MmpL3 from E. coli.

Materials:

- E. coli C43 (DE3)  $\Delta$ acrB strain

- pET-based expression vector with MmpL3 gene insert (with a C-terminal His-tag)
- Luria-Bertani (LB) medium
- Ampicillin
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Resuspension Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM benzamidine, 0.5 mM  $\beta$ -mercaptoethanol
- Protease inhibitor cocktail
- n-dodecyl- $\beta$ -D-maltopyranoside (DDM)
- Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.05% (w/v) DDM
- Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 300 mM imidazole, 0.05% (w/v) DDM
- Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM

#### Protocol:

- Transformation and Culture:
  1. Transform the MmpL3 expression plasmid into chemically competent E. coli C43 (DE3)  $\Delta$ acrB cells.
  2. Inoculate a 10 mL LB medium starter culture containing 100  $\mu$ g/mL ampicillin with a single colony and grow overnight at 37°C.
  3. Use the starter culture to inoculate 1 L of LB medium with ampicillin.
  4. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induction of Protein Expression:

1. Induce MmpL3 expression by adding IPTG to a final concentration of 1 mM.
2. Continue to incubate the culture for 3 hours at 37°C<sup>[10]</sup>.

- Cell Harvesting and Lysis:

1. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
2. Resuspend the cell pellet in Resuspension Buffer and add a protease inhibitor cocktail tablet.
3. Lyse the cells by sonication or using a French press on ice.
4. Remove cell debris by centrifugation at 12,000 x g for 30 minutes at 4°C.

- Membrane Solubilization and Protein Purification:

1. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
2. Resuspend the membrane pellet in Resuspension Buffer and add 1% (w/v) DDM to solubilize the membrane proteins. Stir gently for 1 hour at 4°C.
3. Clarify the solubilized membrane proteins by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
4. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer.
5. Wash the column with 10 column volumes of Wash Buffer.
6. Elute the protein with Elution Buffer.

- Size Exclusion Chromatography:

1. Concentrate the eluted protein to approximately 2 mg/mL.

2. Load the concentrated protein onto a Superdex 200 size-exclusion column pre-equilibrated with SEC Buffer.
3. Collect fractions and analyze by SDS-PAGE for purity.
4. Pool the purest fractions containing monomeric MmpL3 and concentrate to 10-15 mg/mL for crystallization trials.

## Crystallization of MmpL3-Inhibitor Complex

Objective: To obtain diffraction-quality crystals of MmpL3 in complex with an inhibitor.

Materials:

- Purified MmpL3 protein (10-15 mg/mL in SEC buffer)
- Inhibitor stock solution (e.g., SQ109 in DMSO)
- Crystallization screens
- Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)

Protocol:

- Complex Formation:
  1. Incubate the purified MmpL3 protein with a 5-fold molar excess of the inhibitor (e.g., SQ109) for 1 hour on ice prior to setting up crystallization trials.
- Crystallization Screening:
  1. Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at 20°C.
  2. Mix 1  $\mu$ L of the MmpL3-inhibitor complex with 1  $\mu$ L of the reservoir solution.
  3. A typical reservoir solution that yields crystals for the MmpL3-SQ109 complex contains: 0.1 M MES pH 6.5, 200 mM MgCl<sub>2</sub>, and 20-25% (w/v) PEG 2000 MME.

- Crystal Optimization and Harvesting:

1. Monitor the crystallization plates regularly for crystal growth over several days to weeks.
2. Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
3. For cryo-protection, briefly soak the crystals in a reservoir solution supplemented with 25-30% (v/v) glycerol before flash-cooling in liquid nitrogen.

## Data Collection and Structure Determination

Objective: To collect X-ray diffraction data and determine the three-dimensional structure of the MmpL3-inhibitor complex.

Protocol:

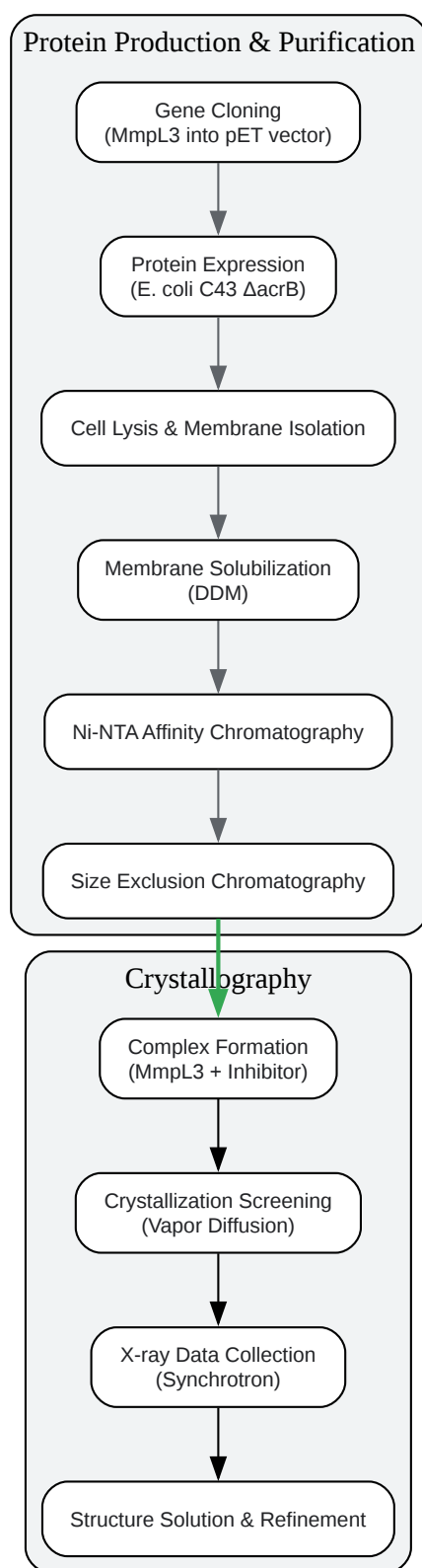
- Data Collection:

1. Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.
2. Process the diffraction data using software such as XDS or HKL2000.

- Structure Solution and Refinement:

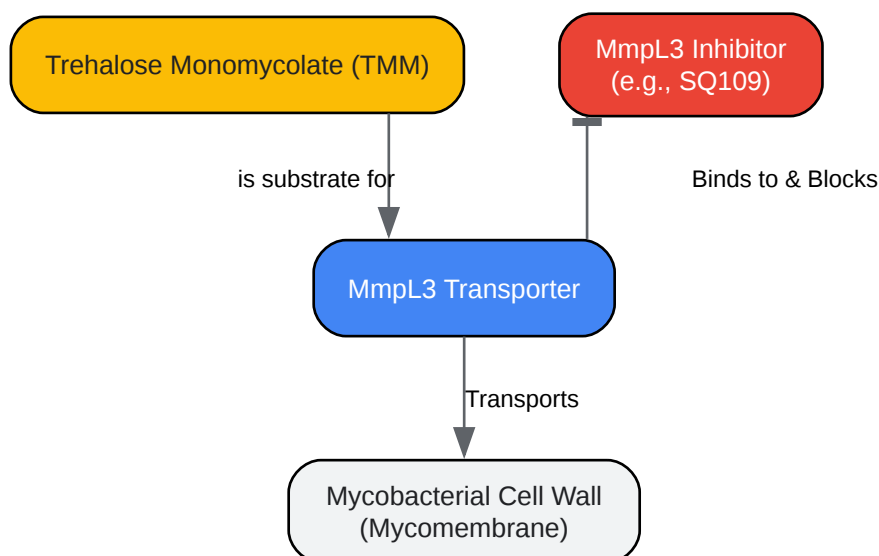
1. Solve the structure by molecular replacement using a previously determined MmpL3 structure as a search model (e.g., PDB ID: 6AJF for the apo form).
2. Perform iterative cycles of model building in Coot and refinement in Phenix or Refmac5.
3. Validate the final model using tools such as MolProbity.
4. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

## Visualizations



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Caption: Experimental workflow for the crystallography of MmpL3-inhibitor complex.



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Caption: Logical relationship of MmpL3, its substrate, and an inhibitor.

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